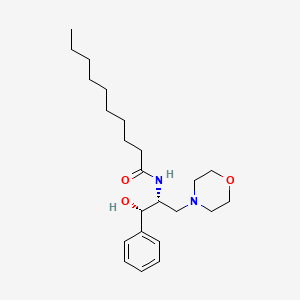

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl”, also known as PDMP, closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme . It is an effective inhibitor of the glucosyltransferase that makes glucosylceramide . It is frequently used in the inhibition of glycosphingolipid biosynthesis .

Chemical Reactions Analysis

PDMP is known to interact with various biological molecules. For instance, it inhibits the degradation of low-density lipoprotein (LDL), leading to the accumulation of both cholesterol ester and free cholesterol in late endosomes/lysosomes . This accumulation results in the inhibition of LDL-derived cholesterol esterification and the decrease of cell surface cholesterol .

Scientific Research Applications

Application in Glycobiology

Scientific Field

Glycobiology

Summary of the Application

D,L-erythro-PDMP is used as an inhibitor of Glucosylceramide synthase (GCS), which catalyzes the first committed step in the biosynthesis of glucosylceramide (GlcCer)-related glycosphingolipids (GSLs). The compound helps in investigating the biological function and relevance of GCS .

Methods of Application

The compound is applied to a panel of human cancer cell lines, and the expression of lactosylceramide (LacCer), neolacto (nLc4 and P1 ), ganglio (GM1 and GD3) and globo (Gb3 and SSEA3) series GSLs is investigated using flow cytometry .

Results or Outcomes

The results indicate that the extent to which there is a decrease in the expression of one or more particular GSLs is dependent on the cell line under investigation, the type of GCS inhibitor and exposure duration .

Application in Cancer Research

Scientific Field

Cancer Research

Summary of the Application

D,L-erythro-PDMP is utilized to investigate the effects of blocking ceramide clearance in drug-resistant acute myeloid leukemia (AML) .

Methods of Application

The compound is applied to AML cells, and its effects on ceramide-driven cancer cell death are investigated .

Results or Outcomes

The study suggests that blocking ceramide clearance could potentially enhance the propagation of ceramide-driven cancer cell death, providing a potential therapeutic strategy for drug-resistant AML .

Application in Sphingolipid Research

Scientific Field

Sphingolipid Research

Summary of the Application

D,L-erythro-PDMP is used to investigate the acute effects of PDMP on cellular sphingolipid distribution .

Methods of Application

A functionalized sphingosine analogue (pacSph) is used to investigate the acute effects of PDMP on cellular sphingolipid distribution .

Results or Outcomes

The study found that PDMP, but not other GCS inhibitors, such as ND-DNJ (also called Miglustat), induced sphingolipid accumulation in lysosomes .

Application in Modulation of P-gp Function

Scientific Field

Pharmacology

Summary of the Application

D,L-erythro-PDMP is utilized to investigate its effects on P-glycoprotein (P-gp) function .

Methods of Application

The compound is applied to cells, and its effects on P-gp function are investigated .

Results or Outcomes

The study suggests that D,L-erythro-PDMP, an inactive isomer of D-threo-PDMP, does not inhibit GCS but can limit ceramide glycosylation via modulation of P-gp function .

Future Directions

PDMP has been studied for its effects on various cell types and diseases. For instance, in A549 cells, the addition of PDMP led to marked autophagy with massive microtubule-associated protein 1 light chain 3B (LC3B)-II protein expression as an indication of autophagy . This suggests potential future directions for the use of PDMP in the study and treatment of diseases.

properties

IUPAC Name |

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNCFCUHRNOSCN-GGAORHGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-erythro-PDMP | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)